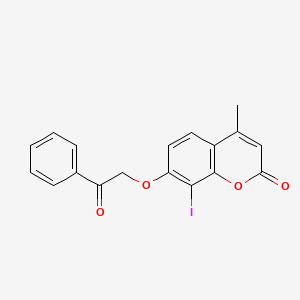
N-cyclohexyl-N'-(4-isopropoxybenzyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N'-(4-isopropoxybenzyl)urea, also known as CHIR-99021, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to have a wide range of biological effects, making it a promising candidate for various research applications.
作用机制
N-cyclohexyl-N'-(4-isopropoxybenzyl)urea acts as a selective inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is a key component of the Wnt signaling pathway. GSK-3β is involved in the phosphorylation and degradation of beta-catenin, which is a transcriptional co-activator that regulates the expression of genes involved in cell growth and differentiation. By inhibiting GSK-3β, N-cyclohexyl-N'-(4-isopropoxybenzyl)urea stabilizes beta-catenin and activates the Wnt signaling pathway, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
N-cyclohexyl-N'-(4-isopropoxybenzyl)urea has been found to have a wide range of biochemical and physiological effects. In addition to its effects on the Wnt signaling pathway, N-cyclohexyl-N'-(4-isopropoxybenzyl)urea has been found to inhibit the activity of various kinases, including cyclin-dependent kinases and protein kinase B. N-cyclohexyl-N'-(4-isopropoxybenzyl)urea has also been found to increase insulin secretion in pancreatic beta cells, which could have implications for the treatment of diabetes.
实验室实验的优点和局限性
One of the main advantages of N-cyclohexyl-N'-(4-isopropoxybenzyl)urea is its high purity, which makes it suitable for various research applications. N-cyclohexyl-N'-(4-isopropoxybenzyl)urea is also relatively stable and has a long half-life, which allows for prolonged exposure in cell culture experiments. However, N-cyclohexyl-N'-(4-isopropoxybenzyl)urea has been found to have some limitations in terms of its specificity and selectivity. N-cyclohexyl-N'-(4-isopropoxybenzyl)urea has been found to inhibit other kinases besides GSK-3β, which could lead to off-target effects.
未来方向
There are numerous future directions for the research and development of N-cyclohexyl-N'-(4-isopropoxybenzyl)urea. One potential application is in the field of regenerative medicine, where N-cyclohexyl-N'-(4-isopropoxybenzyl)urea could be used to enhance the differentiation and proliferation of stem cells. N-cyclohexyl-N'-(4-isopropoxybenzyl)urea could also be used in combination with other drugs to enhance their therapeutic efficacy. Additionally, further research is needed to elucidate the specific mechanisms of action of N-cyclohexyl-N'-(4-isopropoxybenzyl)urea and to improve its specificity and selectivity.
合成方法
N-cyclohexyl-N'-(4-isopropoxybenzyl)urea is synthesized through a multistep process that involves the reaction of 4-isopropoxybenzylamine with cyclohexylisocyanate, followed by the addition of urea. The resulting compound is then purified using column chromatography to obtain the final product. The purity of N-cyclohexyl-N'-(4-isopropoxybenzyl)urea is typically >98%, making it suitable for various research applications.
科学研究应用
N-cyclohexyl-N'-(4-isopropoxybenzyl)urea has been extensively studied for its potential therapeutic applications in various fields, including cancer research, stem cell research, and regenerative medicine. In cancer research, N-cyclohexyl-N'-(4-isopropoxybenzyl)urea has been found to inhibit the growth and proliferation of cancer cells by targeting the Wnt signaling pathway. This pathway is involved in the regulation of cell growth and differentiation, and dysregulation of this pathway has been implicated in various types of cancer.
In stem cell research, N-cyclohexyl-N'-(4-isopropoxybenzyl)urea has been used to maintain the pluripotency of embryonic stem cells and induced pluripotent stem cells. Pluripotent stem cells have the potential to differentiate into any cell type in the body, making them a valuable tool for regenerative medicine. N-cyclohexyl-N'-(4-isopropoxybenzyl)urea has also been found to enhance the differentiation of neural progenitor cells, which could have implications for the treatment of neurological disorders.
属性
IUPAC Name |
1-cyclohexyl-3-[(4-propan-2-yloxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13(2)21-16-10-8-14(9-11-16)12-18-17(20)19-15-6-4-3-5-7-15/h8-11,13,15H,3-7,12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAKTJHVZRCSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone](/img/structure/B6067160.png)
![4-(1-azepanylmethyl)-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B6067164.png)
![4-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6067170.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(ethylsulfonyl)piperidine](/img/structure/B6067174.png)
![3-{1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6067177.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]propanamide](/img/structure/B6067184.png)
![N-(3,4-difluorophenyl)-1-{2-[(3,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6067188.png)
![4-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6067199.png)
![6-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethyl-2-thienyl)-N-methyl-4-quinolinecarboxamide](/img/structure/B6067214.png)
![1,1'-[1,4-phenylenebis(methylene)]bis(7-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione)](/img/structure/B6067218.png)
![ethyl 3-benzyl-1-{[(4-methoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6067231.png)

![2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B6067252.png)
